molecular formula C10H7BrClNO B6228668 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one CAS No. 1018593-32-2

1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Cat. No.: B6228668
CAS No.: 1018593-32-2
M. Wt: 272.5
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Description

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound with the molecular formula C10H8BrNO It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the bromination of indole followed by the introduction of a chloroethanone group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine or chlorine atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group, while oxidation might produce an indole derivative with a carboxyl group.

Scientific Research Applications

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both a bromine atom and a chloroethanone group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and material applications.

Properties

CAS No.

1018593-32-2

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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